molecular formula C8H7FN2O4 B1424282 Methyl 4-amino-2-fluoro-5-nitrobenzoate CAS No. 872871-50-6

Methyl 4-amino-2-fluoro-5-nitrobenzoate

Cat. No. B1424282
M. Wt: 214.15 g/mol
InChI Key: NTQYZIKTOQINKI-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-fluoro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H7FN2O4 . It has an average mass of 214.151 Da and a monoisotopic mass of 214.038986 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-fluoro-5-nitrobenzoate” consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms . Further structural analysis would require more specific data or computational chemistry methods.


Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 4-amino-2-fluoro-5-nitrobenzoate” are not detailed in the available resources. Nitro compounds, in general, can undergo a variety of reactions, including reduction to amines, and participation in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Key Intermediates

Methyl 4-amino-2-fluoro-5-nitrobenzoate is an important compound in synthetic organic chemistry, serving as a precursor or intermediate in the synthesis of various chemicals. One related compound, 2-Fluoro-4-bromobiphenyl, has been highlighted as a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the challenges and innovations in preparing fluorinated aromatic compounds, emphasizing the development of practical methods for large-scale production despite the use of hazardous reagents like methyl nitrite and the inherent difficulties in handling such volatile and potentially explosive materials (Qiu, Gu, Zhang, & Xu, 2009).

Drug Degradation Studies

The study of drug degradation processes, as seen in the case of nitisinone (NTBC), provides insights into the stability and safety of pharmaceutical compounds. Nitisinone, originally developed as a herbicide, found medical application in treating a rare hereditary metabolic disease, hepatorenal tyrosinemia. Research into its degradation under various conditions highlighted the formation of stable by-products, underscoring the importance of understanding chemical stability for both environmental impact and medical efficacy (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Nanotechnology and Sensing Applications

Nanostructured luminescent micelles incorporating nitroaromatic and nitramine explosives demonstrate the broader applicability of compounds like methyl 4-amino-2-fluoro-5-nitrobenzoate in the development of sensors and materials for forensic applications. This research area explores the design of smart nanomaterials capable of detecting hazardous substances, showcasing the intersection of organic chemistry with materials science and supramolecular chemistry (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Antimicrobial Preservatives

Compounds structurally related to methyl 4-amino-2-fluoro-5-nitrobenzoate, such as methyl paraben, serve as antimicrobial preservatives in various products, including foods, drugs, and cosmetics. The safety and efficacy of these compounds have been extensively reviewed, confirming their role in preventing microbial growth and ensuring product safety over extended periods (Soni, Taylor, Greenberg, & Burdock, 2002).

properties

IUPAC Name

methyl 4-amino-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQYZIKTOQINKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-fluoro-5-nitrobenzoate

CAS RN

872871-50-6
Record name methyl 4-amino-2-fluoro-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuric acid (10 mL) was added to a solution of 4-amino-2-fluoro-5-nitrobenzoic acid ammoniate (10 g, 46 mmol) in methanol (100 mL) and refluxed for 30 h. The solution was cooled to ambient temperature and the solid thus obtained was collected by filtration, washed with hexanes, and dried in vacuo at 40° C. for 14 h to afford the desired methyl 4-amino-2-fluoro-5-nitrobenzoate as a yellow solid (6.84 g, 31.9 mmol, 69%). 1H NMR (MeOD) δ 8.62-8.58 (m, 1H), 6.63-6.59 (m, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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